molecular formula C15H24N2O2 B3745224 2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one

2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one

Cat. No.: B3745224
M. Wt: 264.36 g/mol
InChI Key: NGVPBKIIRLKRBE-UHFFFAOYSA-N
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Description

2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the chromenone family, which is characterized by a fused ring system containing oxygen. The presence of dimethylamino groups and a dimethylated chromenone core makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydroxybenzaldehyde with dimethylamine under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-bis(dimethylamino)-6,8-dihydro-2H-chromen-5-one: Lacks the dimethyl groups at the 7,7-positions.

    2,3-bis(dimethylamino)-7,7-dimethyl-2H-chromen-5-one: Does not have the dihydro structure.

Uniqueness

The presence of both dimethylamino groups and the dimethylated chromenone core in 2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one makes it unique compared to its analogs. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2)8-12(18)10-7-11(16(3)4)14(17(5)6)19-13(10)9-15/h7,14H,8-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVPBKIIRLKRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(O2)N(C)C)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Reactant of Route 2
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2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Reactant of Route 3
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Reactant of Route 4
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Reactant of Route 5
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Reactant of Route 6
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one

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